1,3-Oxathiolane, 2-heptyl-
Description
Significance of Heterocyclic Ring Systems in Contemporary Organic Chemistry
Heterocyclic compounds are a fundamental class of organic molecules characterized by their cyclic structures containing at least one atom other than carbon within the ring. ijarsct.co.inlongdom.orgopenaccessjournals.com These non-carbon atoms, known as heteroatoms, most commonly include nitrogen, oxygen, and sulfur. ijarsct.co.infiveable.me The presence of heteroatoms imparts unique physical and chemical properties to these rings, distinguishing them significantly from their all-carbon counterparts. ijarsct.co.inopenaccessjournals.com
The significance of heterocyclic systems in modern organic chemistry is vast and multifaceted. They are integral components of numerous natural products, including essential biomolecules like chlorophyll (B73375) and heme, which are based on the porphyrin ring system and are vital for photosynthesis and oxygen transport, respectively. ijarsct.co.in Many vitamins, such as thiamin (vitamin B1), riboflavin (B1680620) (vitamin B2), and ascorbic acid (vitamin C), are also heterocyclic compounds. ijarsct.co.in Furthermore, amino acids like proline, histidine, and tryptophan, the fundamental building blocks of proteins, contain heterocyclic moieties. ijarsct.co.in
In the realm of synthetic chemistry, heterocycles serve as versatile building blocks for the creation of a wide array of functional materials. longdom.orgopenaccessjournals.com Their unique electronic and structural features are harnessed in the development of pharmaceuticals, agrochemicals, polymers, and electronic materials. ijarsct.co.inlongdom.orgopenaccessjournals.com The ability to manipulate the structure of heterocyclic compounds allows chemists to tailor new materials with specific, desired properties. openaccessjournals.com Consequently, a significant portion of contemporary chemical research is dedicated to the synthesis and study of these vital molecules. ijarsct.co.in
Historical Development and Evolution of 1,3-Oxathiolane (B1218472) Chemistry
The chemistry of 1,3-oxathiolanes, a specific class of heterocyclic compounds featuring a five-membered ring with one oxygen and one sulfur atom at the 1 and 3 positions, has a history rooted in the broader exploration of organosulfur compounds. While the fundamental 1,3-oxathiolane ring structure has been recognized for a considerable time, its application and detailed study have evolved significantly, particularly in the last few decades. nih.govbeilstein-journals.org
Early investigations into 1,3-oxathiolanes were often part of broader studies on thioacetals and related sulfur-containing heterocycles. wikipedia.org A key method for their preparation involves the condensation of a carbonyl compound, such as an aldehyde, with a molecule containing both a thiol and a hydroxyl group, like mercaptoethanol. wikipedia.org
A pivotal moment in the evolution of 1,3-oxathiolane chemistry came with the discovery of their utility as sugar ring surrogates in nucleoside analogues. nih.govnih.gov In 1989, the first synthesis of an oxathiolane nucleoside, (±)-BCH-189, was reported, marking a significant milestone. nih.gov This discovery spurred a wave of research into the synthesis and properties of 1,3-oxathiolane-based nucleosides, driven by their potential as therapeutic agents. nih.govnih.gov
This intensified focus led to the development of numerous synthetic strategies aimed at constructing the 1,3-oxathiolane ring with high stereocontrol. nih.govbeilstein-journals.org Researchers have explored various approaches, including the use of chiral auxiliaries, enzymatic resolutions, and Lewis acid-catalyzed reactions to achieve the desired stereochemistry, which is crucial for the biological activity of these compounds. nih.govacs.org The development of methods for the stereoselective N-glycosylation of the 1,3-oxathiolane ring with various nucleobases has also been a major area of research. nih.govbeilstein-journals.org
Classification and Structural Features of 1,3-Oxathiolanes
1,3-Oxathiolane is an organosulfur heterocyclic compound with the molecular formula C₃H₆OS. wikipedia.org It is classified as a saturated five-membered heterocycle. wikipedia.org The ring structure contains one sulfur atom and one oxygen atom at non-adjacent positions, specifically at the 1- and 3-positions of the ring.
Structural Features:
Ring Structure: A five-membered ring composed of three carbon atoms, one oxygen atom, and one sulfur atom.
Heteroatom Positions: The oxygen and sulfur atoms are located at the 1 and 3 positions, respectively.
Saturation: The ring is saturated, meaning it contains only single bonds between the ring atoms.
Chirality: The substitution pattern on the 1,3-oxathiolane ring can lead to the presence of chiral centers, resulting in stereoisomers (enantiomers and diastereomers). The stereochemistry of these substituents is a critical aspect of their chemistry, particularly in the context of their biological applications. nih.gov
Comparison with Related Heterocycles:
| Heterocycle | Ring Atoms | Key Structural Difference |
| 1,3-Oxathiolane | 3 Carbon, 1 Oxygen, 1 Sulfur | Contains both an oxygen and a sulfur atom in a 1,3-relationship. |
| 1,3-Dioxolane | 3 Carbon, 2 Oxygen | Contains two oxygen atoms instead of one oxygen and one sulfur. |
| 1,3-Dithiolane | 3 Carbon, 2 Sulfur | Contains two sulfur atoms instead of one oxygen and one sulfur. |
The presence of both oxygen and sulfur atoms in the 1,3-oxathiolane ring results in a unique combination of electronic and steric properties that influence its reactivity and stability compared to its dioxolane and dithiolane analogs.
Rationale for Academic Investigation of 1,3-Oxathiolane, 2-heptyl- within the Broader Class
The academic investigation of specific derivatives of 1,3-oxathiolane, such as 1,3-Oxathiolane, 2-heptyl-, is driven by several key factors that build upon the foundational understanding of the parent heterocycle. While the parent 1,3-oxathiolane itself has limited direct practical applications, its derivatives are of significant interest. wikipedia.org
The rationale for studying 1,3-Oxathiolane, 2-heptyl- specifically can be understood through the following points:
Exploring Structure-Property Relationships: By introducing a heptyl group at the 2-position of the 1,3-oxathiolane ring, researchers can systematically study how a long alkyl chain influences the physical and chemical properties of the heterocycle. This includes effects on solubility, boiling point, and conformational preferences of the ring.
Flavor and Fragrance Chemistry: Some substituted 1,3-oxathiolane and related oxathiane derivatives have been identified as components of natural flavors, such as that of passion fruit. wikipedia.orggoogle.com The investigation of compounds like 1,3-Oxathiolane, 2-heptyl- contributes to the broader understanding of how specific substituents on this heterocyclic core can give rise to particular organoleptic properties. google.com
Synthetic Methodology Development: The synthesis of specific derivatives like 1,3-Oxathiolane, 2-heptyl- can serve as a model system for developing and refining synthetic methodologies for the construction and modification of the 1,3-oxathiolane ring. Challenges in controlling stereochemistry and achieving high yields in these syntheses drive innovation in organic synthesis.
Potential Biological Activity: The broader class of 1,3-oxathiolanes, particularly nucleoside analogues, has shown significant biological activity. nih.govnih.gov While there may not be specific, widely reported biological activities for 1,3-Oxathiolane, 2-heptyl-, the exploration of its properties is a part of the systematic screening and investigation of the chemical space around this important heterocyclic core. The heptyl group could influence lipophilicity, which is a key parameter for a molecule's interaction with biological systems.
In essence, the focused study of 1,3-Oxathiolane, 2-heptyl- provides valuable data points that contribute to the comprehensive understanding of the structure-activity relationships within the 1,3-oxathiolane class of compounds, with potential implications for fields ranging from materials science to medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
90467-73-5 |
|---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
2-heptyl-1,3-oxathiolane |
InChI |
InChI=1S/C10H20OS/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
NKJISLYXIWJNLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1OCCS1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Oxathiolane, 2 Heptyl and Its Analogues
Fundamental Principles of 1,3-Oxathiolane (B1218472) Ring Construction
The formation of the 1,3-oxathiolane ring is predicated on several fundamental reaction types that bring together the necessary carbon, oxygen, and sulfur atoms into the characteristic five-membered structure.
The most prevalent and direct method for synthesizing 2-substituted 1,3-oxathiolanes is the acid-catalyzed cyclocondensation of a carbonyl compound with 2-mercaptoethanol (B42355). This reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered ring.
For the specific synthesis of 1,3-Oxathiolane, 2-heptyl-, the required starting materials are heptanal (B48729) and 2-mercaptoethanol. The reaction is typically facilitated by a Brønsted or Lewis acid catalyst. organic-chemistry.org A variety of acid catalysts have been employed to promote this transformation under mild conditions. Lewis acids such as yttrium triflate, indium trifluoromethanesulfonate (B1224126) (In(OTf)₃), and scandium(III) triflate (Sc(OTf)₃) have proven to be efficient and recyclable catalysts for the conversion of various aldehydes and ketones to 1,3-oxathiolanes. organic-chemistry.org
| Carbonyl Compound | Thiol Reagent | Resulting 2-Substituted 1,3-Oxathiolane |
|---|---|---|
| Heptanal | 2-Mercaptoethanol | 1,3-Oxathiolane, 2-heptyl- |
| Benzaldehyde | 2-Mercaptoethanol | 2-Phenyl-1,3-oxathiolane |
| Acetone | 2-Mercaptoethanol | 2,2-Dimethyl-1,3-oxathiolane |
Ring expansion reactions represent a valuable strategy for the synthesis of sulfur-containing heterocycles, often providing access to medium-sized ring systems that are otherwise difficult to obtain. researchgate.net In the context of 1,3-oxathiolane synthesis, this can involve the enlargement of a smaller heterocyclic precursor. For example, Lewis acid-catalyzed reactions of oxiranes with various thiocarbonyl compounds can yield 1,3-oxathiolanes. uzh.ch This process can be viewed as a ring enlargement of the three-membered oxirane ring through the incorporation of the thiocarbonyl group. uzh.ch The reaction of thiophenes with certain aluminum(I) reagents has also been shown to result in carbon-sulfur bond activation and ring-expansion, highlighting a modern approach to modifying sulfur heterocycles. rsc.org
A significant route to 1,3-oxathiolane analogues involves the reaction of oxiranes (epoxides) with carbon disulfide. This reaction typically yields 1,3-oxathiolane-2-thiones, which are derivatives of the parent ring system. organic-chemistry.orgoup.com The reaction conditions and catalysts employed can influence the product selectivity. For instance, an efficient method utilizes a catalytic amount of sodium hydride and methanol, where the generated methoxide (B1231860) ion promotes the reaction at room temperature to give high yields of the functionalized 1,3-oxathiolane-2-thiones. organic-chemistry.orgresearchgate.net Another approach uses lithium bromide as a catalyst in THF at room temperature for the reaction of steroidal epoxides with carbon disulfide, selectively yielding cis-dithiocarbonates. While this method does not directly produce a 2-heptyl substituent, the resulting 2-thione group can serve as a functional handle for subsequent chemical modifications.
| Oxirane Substrate | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Various (methyl, ethyl, aryl, etc.) | Sodium Hydride (10 mol%), Methanol | Corresponding 1,3-oxathiolane-2-thione | 86-96% organic-chemistry.org |
| 2-Hexyloxirane | Triethylamine, 800 MPa, 100°C | 5-Hexyl-1,3-oxathiolane-2-thione (minor product) | Variable oup.com |
| Steroidal 5α,6α-epoxides | Lithium Bromide, THF, Room Temp. | Corresponding steroidal 1,3-oxathiolane-2-thiones | High |
Directed Synthesis of 2-Substituted 1,3-Oxathiolanes
Achieving control over the substitution pattern and stereochemistry of the 1,3-oxathiolane ring is crucial for its application in complex molecule synthesis. Directed synthetic approaches focus on achieving high levels of regio- and stereoselectivity.
The reaction of thiocarbonyl compounds with oxiranes can proceed with high regio- and stereoselectivity, governed by an SN2-type mechanism. uzh.ch The site of nucleophilic attack by the thiocarbonyl sulfur atom on the oxirane ring is dictated by the nature of the substituent on the oxirane. uzh.chuzh.ch
For 2-alkyl-substituted oxiranes , the sulfur atom preferentially attacks the less sterically hindered carbon atom (C(3)), leading to 5-substituted 1,3-oxathiolanes. uzh.ch
For 2-phenyl-substituted oxiranes , the attack occurs selectively at the benzylic carbon atom (C(2)). uzh.ch
In both cases, the reaction proceeds with an inversion of configuration at the carbon atom being attacked, demonstrating a high degree of stereocontrol. uzh.ch This selectivity is fundamental for the synthesis of optically active 1,3-oxathiolane derivatives, which are key intermediates in the production of certain pharmaceuticals. nih.govnih.gov
Lewis acids play a pivotal role in catalyzing the formation of the 1,3-oxathiolane ring from various precursors. They function by activating either the carbonyl compound in cyclocondensation reactions or the oxirane ring in reactions with thiols or thiocarbonyl compounds, thereby facilitating nucleophilic attack. uzh.ch A wide range of Lewis acids have been successfully employed, offering different levels of reactivity and selectivity.
The use of Lewis acids like Boron trifluoride etherate (BF₃·Et₂O), Tin(IV) chloride (SnCl₄), and Titanium tetrachloride (TiCl₄) has been thoroughly investigated in the reaction of thioketones with oxiranes. uzh.ch More recently, other catalysts such as Zirconium(IV) chloride (ZrCl₄) have been shown to be mild and effective for key N-glycosylation steps involving 1,3-oxathiolane intermediates. acs.org The choice of Lewis acid can be critical for achieving high yields and, in chiral systems, for influencing the stereochemical outcome of the reaction. nih.gov
| Lewis Acid Catalyst | Reaction Type | Typical Substrates |
|---|---|---|
| Yttrium triflate | Cyclocondensation | Aldehydes/Ketones + 2-Mercaptoethanol organic-chemistry.org |
| BF₃·Et₂O | Ring opening/Cyclization | Thiocarbonyls + Oxiranes uzh.ch |
| SnCl₄ | Ring opening/Cyclization | Thiocarbonyls + Oxiranes uzh.ch |
| In(OTf)₃, Sc(OTf)₃ | Cyclocondensation | Aldehydes/Ketones + 2-Mercaptoethanol |
| ZrCl₄ | N-Glycosylation | 1,3-Oxathiolane acetate (B1210297) + Nucleobase acs.org |
Dynamic Covalent Kinetic Resolution (DCKR) for Enantioselective Synthesis
Dynamic Covalent Kinetic Resolution (DCKR) represents a powerful strategy for the asymmetric synthesis of 1,3-oxathiolanes, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. wikipedia.org This technique combines the reversible formation of a hemithioacetal intermediate with an irreversible, enzyme-catalyzed step. nih.govacs.org
In the context of 1,3-oxathiolane synthesis, DCKR typically involves the reaction between an aldehyde and a thiol-containing compound to form a racemic mixture of hemithioacetals. These intermediates are in dynamic equilibrium. A lipase (B570770) is then used to selectively catalyze the intramolecular lactonization or acylation of one of the hemithioacetal enantiomers, shifting the equilibrium towards the formation of the desired product. researchgate.netresearchgate.net
Candida antarctica lipase B (CAL-B) has proven to be a highly efficient biocatalyst for these transformations. researchgate.net The process has been successfully applied to the synthesis of various 1,3-oxathiolan-5-one (B1253419) derivatives from different aldehydes. nih.govresearchgate.net The reaction conditions, including the choice of lipase, solvent, base, and temperature, are crucial for achieving high conversions and enantiomeric excess. researchgate.net
For example, the asymmetric synthesis of 1,3-oxathiolan-5-ones has been achieved through the DCKR of hemithioacetals formed from methyl 2-sulfanylacetate and various aldehydes. The addition of a mild base, such as 4-methylmorpholine, can facilitate the racemization of the hemithioacetal intermediates, leading to good yields and enantioselectivities. nih.gov
| Enzyme | Substrate Aldehyde | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (%) |
| Trichosporon laibachii Lipase | 2-(phenylmethoxy)acetaldehyde | Phenyl acetate | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate | 99.6 | 96.5 |
| Candida antarctica Lipase B | Various aldehydes | Methyl 2-sulfanylacetate | 1,3-Oxathiolan-5-ones | Good | Moderate to Good |
| Subtilisin Carlsberg (STS) | Glycolaldehyde dimer | Phenyl acetate | 1,3-Oxathiolane intermediates | - | High |
Introduction of the Heptyl Moiety: Precursor Design and Stereochemical Control
The introduction of a specific substituent at the C-2 position of the 1,3-oxathiolane ring, such as a heptyl group, is achieved through the careful selection of precursors. The stereochemical outcome at this position is a critical aspect of the synthesis, often controlled through the use of chiral auxiliaries or stereoselective reactions.
Synthetic Pathways Utilizing Heptyl-Containing Precursors (e.g., Aldehydes)
The most direct method for introducing a heptyl group at the C-2 position of a 1,3-oxathiolane is through the condensation of heptanal with a suitable 2-mercaptoalkanol. This reaction, typically catalyzed by an acid, forms the 1,3-oxathiolane ring with the heptyl group at the 2-position.
While the general literature on 1,3-oxathiolane synthesis focuses on other aldehydes, the principle remains the same for heptanal. The reaction of an aldehyde with a compound containing both a thiol and a hydroxyl group, such as 2-mercaptoethanol, in the presence of a catalyst like boron trifluoride etherate, leads to the formation of the corresponding 2-substituted 1,3-oxathiolane. nih.gov
The substrate scope for the enzymatic DCKR of aldehydes to form 1,3-oxathiolan-5-ones has been explored, and while heptanal is not explicitly mentioned in the provided sources, the methodology is generally applicable to a range of aldehyde structures. researchgate.net
Control of Stereochemistry at C-2 in 1,3-Oxathiolane Derivatives
Controlling the stereochemistry at the C-2 position of 1,3-oxathiolanes is paramount, especially when these compounds are intended for use as intermediates in the synthesis of pharmaceuticals. Several strategies have been developed to achieve this.
One approach involves the use of a chiral auxiliary. For instance, lactic acid derivatives have been used to influence the stereochemical outcome of N-glycosylation reactions involving 1,3-oxathiolane precursors. The choice between (R)- and (S)-lactic acid derivatives can direct the synthesis towards the desired enantiomer of the final product. nih.govbeilstein-journals.org
Another powerful technique is the dynamic kinetic resolution (DKR) coupled with selective crystallization. In the synthesis of lamivudine, a key intermediate is an optically pure hydroxyoxathiolane. This is achieved through a DKR process where L-menthol acts as a chiral auxiliary, controlling the stereochemical outcome. The desired isomer is then selectively crystallized from the reaction mixture. nih.govacs.org
Lewis acids can also play a crucial role in controlling stereochemistry during the coupling of 1,3-oxathiolane intermediates with nucleobases. For example, zirconium(IV) chloride has been used as a catalyst in the N-glycosylation step for the synthesis of lamivudine, allowing for the preferential formation of a single stereoisomer. manipal.edu
The stereochemistry of 1,3-oxathiolane intermediates can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.govacs.org
| Method | Key Reagent/Catalyst | Stereochemical Outcome |
| Chiral Auxiliary | (R)- or (S)-Lactic Acid | Control over enantiomer formation |
| Dynamic Kinetic Resolution | L-Menthol | Selective crystallization of one isomer |
| Lewis Acid Catalysis | Zirconium(IV) chloride | Preferential formation of a single isomer |
| Enzymatic Resolution | Lipases (e.g., CAL-B, STS) | Enantioselective acylation/hydrolysis |
Multi-Step Synthesis of Complex 1,3-Oxathiolane, 2-heptyl- Architectures
While the direct synthesis of complex molecules containing a 2-heptyl-1,3-oxathiolane core is not extensively detailed in the literature, the principles of multi-step synthesis can be applied to construct such architectures. This would involve the initial formation of the 2-heptyl-1,3-oxathiolane ring, followed by further functionalization.
A hypothetical multi-step synthesis could begin with the acid-catalyzed condensation of heptanal with a functionalized 2-mercaptoalkanol. The resulting 2-heptyl-1,3-oxathiolane could then be subjected to a series of reactions to build a more complex structure. For example, if the mercaptoalkanol contains an additional functional group, such as an ester, this could be reduced to an alcohol. beilstein-journals.org This alcohol could then be further derivatized, for instance, by acylation with a molecule of interest. nih.gov
Flow chemistry presents a modern paradigm for multi-step synthesis, allowing for the combination of several synthetic steps into a continuous sequence. syrris.jp This approach utilizes immobilized reagents, catalysts, and scavengers packed in columns, through which the reaction mixture is pumped. syrris.jp Such a setup could potentially be adapted for the synthesis of complex 2-heptyl-1,3-oxathiolane derivatives, offering advantages in terms of efficiency, automation, and scale-up. syrris.jp
The construction of complex architectures often relies on the stereoselective coupling of the 1,3-oxathiolane intermediate with other molecules. For instance, in the synthesis of nucleoside analogues, the N-glycosylation of a nucleobase with a 1,3-oxathiolane sugar intermediate is a key step where stereocontrol is critical. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework can be constructed.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 1,3-Oxathiolane (B1218472), 2-heptyl- is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.
The structure consists of the oxathiolane ring and the heptyl side chain. Protons on the oxathiolane ring are expected to appear at a lower field compared to those on the aliphatic heptyl chain due to the influence of the adjacent oxygen and sulfur atoms. ismar.org The proton at the C2 position, being an acetal (B89532) proton situated between an oxygen and a sulfur atom, is expected to be the most downfield signal of the saturated protons. scispace.com
The heptyl chain will exhibit characteristic signals for a long alkyl chain: a triplet for the terminal methyl group (CH₃), a series of overlapping multiplets for the internal methylene (B1212753) groups (CH₂), and a multiplet for the methylene group attached to the C2 of the oxathiolane ring. Spin-spin coupling between adjacent non-equivalent protons will result in signal splitting, providing connectivity information. For instance, the C2 proton should appear as a triplet due to coupling with the adjacent methylene protons of the heptyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1,3-Oxathiolane, 2-heptyl- Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 (Oxathiolane ring) | 4.8 - 5.2 | Triplet (t) |
| H-4 (Oxathiolane ring) | 3.8 - 4.2 | Multiplet (m) |
| H-5 (Oxathiolane ring) | 2.9 - 3.3 | Multiplet (m) |
| H-1' (Heptyl chain) | 1.6 - 1.9 | Multiplet (m) |
| H-2' to H-6' (Heptyl chain) | 1.2 - 1.5 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure will produce a single peak in the proton-decoupled spectrum. libretexts.org The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment. chemguide.co.ukresearchgate.net
For 1,3-Oxathiolane, 2-heptyl-, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The C2 carbon, bonded to both oxygen and sulfur, will have the most downfield shift among the sp³ hybridized carbons. chemguide.co.uk The carbons of the oxathiolane ring (C4 and C5) will also be shifted downfield due to the adjacent heteroatoms. The carbons of the heptyl chain will appear in the typical aliphatic region (10-40 ppm). researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Oxathiolane, 2-heptyl- Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Oxathiolane ring) | 80 - 90 |
| C-4 (Oxathiolane ring) | 65 - 75 |
| C-5 (Oxathiolane ring) | 35 - 45 |
| C-1' (Heptyl chain) | 30 - 40 |
| C-2' to C-6' (Heptyl chain) | 22 - 32 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. lookchem.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. mdpi.com For 1,3-Oxathiolane, 2-heptyl-, COSY would show correlations between H-2 and the protons of the adjacent methylene group (H-1') of the heptyl chain. It would also confirm the coupling between protons within the oxathiolane ring (H-4 and H-5) and along the heptyl chain. diva-portal.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal predicted around 4.8-5.2 ppm (H-2) would show a cross-peak with the carbon signal predicted around 80-90 ppm (C-2). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). researchgate.net HMBC is crucial for connecting different parts of the molecule. For instance, it would show correlations from the H-2 proton to carbons C-4 and C-5 in the ring and to C-1' and C-2' in the heptyl chain, confirming the position of the alkyl substituent on the oxathiolane ring. diva-portal.org
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards. wikipedia.orgaip.org The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. wikipedia.org
To assess the purity of a 1,3-Oxathiolane, 2-heptyl- sample, a known amount of an internal standard with a simple NMR spectrum and non-overlapping peaks is added to a precisely weighed sample. libretexts.org By comparing the integral of a well-resolved signal from the analyte (e.g., the H-2 triplet) with the integral of a signal from the standard, the absolute purity of the sample can be calculated. chemguide.co.uk
Similarly, qNMR can be used to monitor the synthesis of 1,3-Oxathiolane, 2-heptyl-, for example, in the reaction between octanal (B89490) and 2-mercaptoethanol (B42355). By acquiring spectra over time, the disappearance of reactant signals and the appearance of product signals can be tracked to determine reaction kinetics and yield. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The molecular formula for 1,3-Oxathiolane, 2-heptyl- is C₁₀H₂₀OS, giving it a molecular weight of 188.33 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 188.
The fragmentation pattern provides clues to the molecule's structure. For 2-alkyl substituted oxathiolanes, characteristic fragmentation involves the cleavage of the alkyl chain and the oxathiolane ring. A prominent fragmentation pathway is the loss of the heptyl group as a radical (•C₇H₁₅), which would result in a significant peak at m/z = 87, corresponding to the [C₃H₅OS]⁺ ion (the protonated 1,3-oxathiolane-2-carbaldehyde cation). This type of cleavage is common for 2-alkyl substituted 1,3-dioxanes and related heterocycles.
Further fragmentation of the long heptyl chain is also expected, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), a characteristic pattern for aliphatic chains. lookchem.com Cleavage of the oxathiolane ring can also occur.
Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of 1,3-Oxathiolane, 2-heptyl-
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 188 | [C₁₀H₂₀OS]⁺ | [M]⁺ | Molecular Ion |
| 87 | [C₃H₅OS]⁺ | [M - C₇H₁₅]⁺ | Loss of the heptyl radical |
| 73 | [C₂H₅OS]⁺ | Fragment from ring cleavage | |
| 60 | [CHOS]⁺ | Thiocarbonyl fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For 1,3-Oxathiolane, 2-heptyl-, which has the molecular formula C₁₀H₂₀OS, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, confirming the compound's elemental formula.
The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. The expected monoisotopic mass for C₁₀H₂₀OS is 188.1235 Da. Experimental determination via HRMS that yields a mass-to-charge ratio (m/z) value closely matching this theoretical mass provides strong evidence for the compound's identity.
In addition to the parent molecular ion, HRMS analysis reveals characteristic fragmentation patterns that offer further structural insights. For 1,3-Oxathiolane, 2-heptyl-, common fragmentation pathways would likely involve the cleavage of the heptyl side chain and the opening of the oxathiolane ring, leading to specific, identifiable fragment ions.
Table 1: Theoretical Mass Data for 1,3-Oxathiolane, 2-heptyl-
| Property | Value |
| Molecular Formula | C₁₀H₂₀OS |
| Theoretical Exact Mass | 188.1235 Da |
| Molecular Weight | 188.33 g/mol |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. acenet.edu The resulting spectrum is a unique molecular fingerprint, revealing the presence of various functional groups. azooptics.comieeesem.com For 1,3-Oxathiolane, 2-heptyl-, the FTIR spectrum is characterized by several key absorption bands.
Table 2: Predicted FTIR Absorption Bands for 1,3-Oxathiolane, 2-heptyl-
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2955-2965 | Asymmetric C-H Stretch | -CH₃ (Heptyl) | Strong |
| 2920-2930 | Asymmetric C-H Stretch | -CH₂- (Heptyl & Ring) | Strong |
| 2850-2860 | Symmetric C-H Stretch | -CH₂- (Heptyl & Ring) | Strong |
| 2870-2880 | Symmetric C-H Stretch | -CH₃ (Heptyl) | Medium |
| 1450-1470 | C-H Bending (Scissoring) | -CH₂- | Medium |
| 1375-1385 | C-H Bending (Umbrella) | -CH₃ | Medium |
| 1050-1150 | C-O Stretching | Thioether | Medium-Strong |
| 650-750 | C-S Stretching | Thioether | Weak-Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it involves a change in the molecule's polarizability. libretexts.orgedinst.com This technique is particularly effective for analyzing non-polar bonds and symmetric vibrations. researchgate.net
For 1,3-Oxathiolane, 2-heptyl-, the symmetric stretching of the C-S bond, which may be weak in the FTIR spectrum, is expected to produce a more distinct signal in the Raman spectrum. spectroscopyonline.com Similarly, the vibrations of the C-C backbone of the heptyl group are generally more prominent in Raman than in FTIR spectroscopy. Since water is a weak Raman scatterer, this technique is also well-suited for analyzing samples in aqueous media. edinst.com The combination of FTIR and Raman spectra provides a more complete picture of the compound's vibrational characteristics.
X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.govglycoforum.gr.jp The technique requires a single, high-quality crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays into a unique pattern, from which an electron density map and, ultimately, the complete molecular structure can be calculated. piazza.comuib.no
For 1,3-Oxathiolane, 2-heptyl-, X-ray crystallography would provide unambiguous data on bond lengths, bond angles, and the conformation of the five-membered oxathiolane ring. Studies on related 1,3-oxathiolane derivatives show that the ring typically adopts a twisted or envelope conformation. uzh.chmdpi.com
Furthermore, the C2 position of the oxathiolane ring is a stereocenter. If the compound is synthesized as a single enantiomer or diastereomer, X-ray crystallography can determine its absolute configuration, which is crucial for understanding its biological activity and chemical reactivity. uzh.chacs.org While obtaining a suitable crystal can be a challenge, the resulting structural data is considered definitive. nih.gov
Computational Spectroscopy and Quantum Chemical Calculations for Prediction and Validation of Spectral Data
In cases where experimental data is limited or to further validate experimental findings, computational methods are invaluable. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can predict a wide range of molecular properties, including spectroscopic data. arxiv.orgrsc.org
For 1,3-Oxathiolane, 2-heptyl-, computational models can be used to:
Predict Vibrational Spectra: Calculate the theoretical FTIR and Raman spectra. The predicted frequencies and intensities can be compared with experimental data to confirm band assignments and support structural elucidation. youtube.com
Validate HRMS Fragmentation: Simulate the fragmentation pathways in mass spectrometry to help interpret complex spectra.
Determine Conformational Preferences: Analyze the potential energy surface to identify the most stable conformations of the molecule, providing insight into its 3D structure.
These computational approaches serve as a powerful complement to experimental techniques, offering a deeper understanding of the molecule's structure and properties and aiding in the interpretation of complex spectral data. rsc.orgresearchgate.net
Reaction Mechanisms and Reactivity Profiles of 1,3 Oxathiolanes
Mechanisms of 1,3-Oxathiolane (B1218472) Ring Formation
The formation of the 1,3-oxathiolane ring is a fundamental process in organic synthesis, providing a versatile method for protecting carbonyl groups or creating key intermediates for more complex molecules. The synthesis of 2-heptyl-1,3-oxathiolane typically involves the reaction of octanal (B89490) with 2-mercaptoethanol (B42355). This transformation can proceed through several mechanistic pathways.
An alternative, though less common for this specific substitution pattern, involves the reaction of an oxirane with a sulfur nucleophile. This pathway is particularly relevant for forming substituted oxathiolanes. The mechanism is a nucleophilic ring-opening of the epoxide. For instance, a substituted oxirane can react with a source of thiolate anion. The thiolate, acting as a potent nucleophile, attacks one of the carbon atoms of the epoxide ring in an SN2-type fashion, leading to the opening of the three-membered ring. Subsequent intramolecular cyclization through the attack of the resulting alkoxide on a suitable electrophilic carbon would lead to the 1,3-oxathiolane ring.
Another approach involves the reaction of oxiranes with carbon disulfide in the presence of a base, such as a methoxide (B1231860) ion. The methoxide activates carbon disulfide, which then facilitates the nucleophilic ring-opening of the oxirane to form a 1,3-oxathiolane-2-thione derivative. While this does not directly yield 2-heptyl-1,3-oxathiolane, it represents a valid nucleophilic attack pathway for the formation of the core oxathiolane structure.
The most direct and common method for synthesizing 2-heptyl-1,3-oxathiolane is the acid-catalyzed reaction between octanal and 2-mercaptoethanol. This reaction is a type of acetal (B89532) formation, specifically a thioacetalization.
The mechanism under acidic conditions proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) protonates the carbonyl oxygen of octanal, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Sulfur: The sulfur atom of 2-mercaptoethanol, being a soft and effective nucleophile, attacks the activated carbonyl carbon. This step forms a hemithioacetal intermediate.
Proton Transfer: A proton is transferred from the sulfur to the oxygen atom.
Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water). The subsequent departure of water generates a resonance-stabilized carbocation (an oxathionium ion).
Intramolecular Cyclization: The hydroxyl group of the initial 2-mercaptoethanol moiety then acts as an internal nucleophile, attacking the carbocationic center.
Deprotonation: The final step is the deprotonation of the oxonium ion by a base (e.g., the solvent or the conjugate base of the acid catalyst) to yield the neutral 2-heptyl-1,3-oxathiolane and regenerate the acid catalyst.
To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.
Base-catalyzed cyclization processes for the formation of simple 2-alkyl-1,3-oxathiolanes from aldehydes are less common but can be employed in specific synthetic strategies, particularly when dealing with substrates sensitive to acidic conditions.
| Catalyst Type | Key Mechanistic Steps | Typical Reagents | Conditions |
| Acid-Catalyzed | Protonation of carbonyl, nucleophilic attack by thiol, formation of hemithioacetal, elimination of water, intramolecular cyclization. | Octanal, 2-Mercaptoethanol, p-TsOH | Reflux with azeotropic removal of water |
| Base-Catalyzed | Generation of thiolate, nucleophilic attack on carbonyl, subsequent cyclization steps. | Octanal, 2-Mercaptoethanol, Strong Base | Generally less common for this direct synthesis |
Stereochemical Outcomes and Diastereoselection in Oxathiolane Reactions
The formation of 1,3-oxathiolanes from prochiral aldehydes or with substituted 2-mercaptoethanol can lead to the formation of stereoisomers. In the case of 2-heptyl-1,3-oxathiolane, the carbon at the 2-position (the original carbonyl carbon of octanal) becomes a stereocenter if the oxathiolane ring itself contains substituents at the 4 or 5 positions.
Even with unsubstituted 2-mercaptoethanol, if the starting aldehyde is chiral, the reaction can lead to a mixture of diastereomers. The facial selectivity of the nucleophilic attack on the carbonyl group can be influenced by the steric and electronic properties of the aldehyde's substituents and the reaction conditions.
When forming substituted 1,3-oxathiolanes, the relative orientation of the substituents gives rise to cis and trans diastereomers. The ratio of these isomers is determined by the thermodynamics and kinetics of the cyclization step. Generally, the formation of the thermodynamically more stable isomer is favored, which is often the trans isomer where bulky groups are in a pseudo-equatorial position to minimize steric strain. However, kinetic control can sometimes lead to the preferential formation of the cis isomer.
The stereochemical outcome is a critical aspect in the synthesis of chiral 1,3-oxathiolane derivatives, which are important intermediates in the synthesis of pharmaceuticals. Various strategies, including the use of chiral auxiliaries or catalysts, have been developed to achieve high diastereoselectivity in these reactions. For 2-heptyl-1,3-oxathiolane, if a chiral mercaptoalcohol were used, two diastereomers would be formed, and their ratio would depend on the degree of stereocontrol exerted during the cyclization.
Ring-Opening Reactions and Subsequent Transformations
The 1,3-oxathiolane ring, while stable enough to serve as a protecting group, can be cleaved under specific conditions, allowing for the deprotection of the original carbonyl group or for further functionalization.
The hydrolysis of 1,3-oxathiolanes to regenerate the parent aldehyde (octanal in this case) and 2-mercaptoethanol is typically carried out under acidic conditions. The mechanism is essentially the reverse of the formation reaction.
Protonation: The reaction is initiated by the protonation of one of the heteroatoms. There has been considerable debate in the scientific literature regarding whether the oxygen or the sulfur atom is protonated first. Evidence suggests that the mechanism can vary depending on the substituents and reaction conditions. However, a common pathway involves the protonation of the oxygen atom, as it is a harder base than sulfur.
Ring Cleavage: The protonated ring then undergoes cleavage of the C2-O bond to form a resonance-stabilized carbocation, which is stabilized by the adjacent sulfur atom. This step is generally considered the rate-determining step, consistent with an A-1 type mechanism.
Nucleophilic Attack by Water: A water molecule attacks the carbocationic center, forming a protonated hemithioacetal.
Deprotonation and Tautomerization: Subsequent proton transfers and cleavage of the C-S bond lead to the release of 2-mercaptoethanol and the protonated aldehyde, which is then deprotonated to give the final product.
The rate of hydrolysis is influenced by the stability of the intermediate carbocation. Electron-donating groups at the 2-position would stabilize the carbocation and accelerate the reaction, while electron-withdrawing groups would have the opposite effect. The heptyl group is a weakly electron-donating alkyl group.
Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water, leading to the formation of an acetal and 2-mercaptoethanol.
| Reaction | Mechanism Type | Key Intermediate | Outcome |
| Acid-Catalyzed Hydrolysis | A-1 (typically) | Resonance-stabilized carbocation | Regeneration of octanal and 2-mercaptoethanol |
| Acid-Catalyzed Alcoholysis | A-1 (typically) | Resonance-stabilized carbocation | Formation of an acetal and 2-mercaptoethanol |
The 1,3-oxathiolane ring can also react with other nucleophiles and electrophiles.
Reactions with Nucleophiles: Strong nucleophiles, particularly organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi), can attack the 2-position of the 1,3-oxathiolane ring, especially if it is activated. However, the C-S and C-O bonds are generally quite stable to nucleophilic attack unless an adjacent activating group is present. Ring-opening with nucleophiles often requires Lewis acid activation to make the ring more susceptible to attack. For instance, a Lewis acid could coordinate to the oxygen or sulfur atom, weakening the C-O or C-S bond and facilitating nucleophilic attack at one of the ring carbons.
Reactions with Electrophiles: The heteroatoms of the 1,3-oxathiolane ring, particularly the sulfur atom, are nucleophilic and can react with electrophiles. The sulfur atom can be oxidized by reagents like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) to form the corresponding sulfoxide (B87167) (1,3-oxathiolane-3-oxide). Further oxidation can yield the sulfone (1,3-oxathiolane-3,3-dioxide). This oxidation can introduce new stereocenters at the sulfur atom, leading to diastereomeric products. The reactivity of the ring can be significantly altered by the oxidation state of the sulfur atom.
Epimerization and Isomerization Phenomena at Stereocenters
The stereocenters in substituted 1,3-oxathiolanes, such as the C2 position in 2-heptyl-1,3-oxathiolane, are susceptible to epimerization and isomerization, primarily under acidic conditions. This phenomenon is attributed to the reversible, acid-catalyzed ring-opening and closing of the oxathiolane ring.
The process is initiated by the protonation of the oxygen or sulfur atom, which weakens the adjacent carbon-heteroatom bond. Cleavage of the C2-O1 bond leads to a resonance-stabilized carbocation intermediate. Rotation around the remaining single bonds can occur in this open-chain form. Subsequent ring closure can then result in the formation of a different stereoisomer. For instance, a cis-2,5-disubstituted 1,3-oxathiolane can isomerize to the more thermodynamically stable trans isomer. This type of isomerization has been observed to proceed smoothly during purification processes like column chromatography on silica (B1680970) gel, which provides a mild acidic environment. uzh.ch
In the context of 2-heptyl-1,3-oxathiolane, which has a stereocenter at C2, the presence of an acid catalyst can lead to the interconversion between the (R) and (S) enantiomers if the molecule is chiral, or between diastereomers if other stereocenters are present in the molecule. The equilibrium between the isomers is dictated by their relative thermodynamic stabilities.
Studies on related structures, such as N-alkyl-1,3-oxathiolane-2-imines, also reveal cis/trans isomerization involving the exocyclic imine double bond, with the barrier to rotation being measurable by techniques like ¹H NMR spectroscopy. umich.edu While not a direct epimerization of a ring stereocenter, this highlights the conformational flexibility and potential for isomerization within the broader class of 1,3-oxathiolane derivatives.
Derivatization Reactions at the 2-Heptyl Position and Other Ring Atoms
The 2-heptyl-1,3-oxathiolane can undergo derivatization at several positions, though the most common and synthetically useful reactions occur at the C2 position, which is activated by the two adjacent heteroatoms.
Reactions at the C2 Position: The hydrogen atom at the C2 position is acidic and can be abstracted by a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of new functional groups. This "umpolung" reactivity, where the normal electrophilic character of the carbonyl carbon (from which the oxathiolane is derived) is inverted to nucleophilic character, is a cornerstone of modern organic synthesis.
While specific examples for the 2-heptyl derivative are not detailed in the provided search results, the general reactivity pattern for 2-alkyl-1,3-oxathiolanes suggests that reactions with electrophiles like alkyl halides, carbonyl compounds, and silylating agents are feasible.
Reactions at the Sulfur Atom: The sulfur atom in the 1,3-oxathiolane ring can be oxidized to form a sulfoxide or a sulfone. researchgate.netnih.gov These oxidation reactions introduce a new stereocenter at the sulfur atom, leading to the formation of diastereomers. The stereochemistry of the resulting sulfoxide can influence the conformation of the five-membered ring. nih.gov For example, oxidation of various 2-substituted 1,3-oxathiolanes with sodium periodate (NaIO₄) yields the corresponding 3-oxo-1,3-oxathiolanes (sulfoxides). nih.gov
The table below summarizes potential derivatization reactions for the 1,3-oxathiolane ring system.
| Reaction Type | Position | Reagents | Product Type |
| C-H Abstraction/Alkylation | C2 | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | 2-Alkyl-2-substituted-1,3-oxathiolane |
| Oxidation | S3 | Oxidizing Agent (e.g., NaIO₄, m-CPBA) | 1,3-Oxathiolane-3-oxide (Sulfoxide) |
| Oxidation | S3 | Strong Oxidizing Agent | 1,3-Oxathiolane-3,3-dioxide (Sulfone) |
Oxidative and Reductive Chemistry of the 1,3-Oxathiolane Ring System
The 1,3-oxathiolane ring is stable under many conditions but can be cleaved through specific oxidative or reductive methods. This cleavage is often used as a deprotection strategy to regenerate the parent carbonyl compound from which the oxathiolane was formed.
Oxidative Cleavage: The C-S bond of the 1,3-oxathiolane ring can be cleaved under oxidative conditions to regenerate the corresponding carbonyl compound (in this case, octanal from 2-heptyl-1,3-oxathiolane). This deprotection is a crucial step in multistep syntheses where the oxathiolane group serves to protect a carbonyl functionality. tandfonline.com A variety of reagents can effect this transformation, often under mild conditions.
One effective system involves the use of singlet molecular oxygen, which can be generated from sources like trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate in the presence of a base like potassium hydroxide (B78521) (KOH). tandfonline.comtandfonline.com Other reagents reported for this oxidative deprotection include iodine in combination with a photocatalyst under visible light, aqueous chloroplatinic acid (H₂PtCl₆), and iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O). researchgate.net
The table below presents various reagents used for the oxidative cleavage of 1,3-oxathiolanes.
| Reagent System | Conditions | Key Features |
| Singlet Molecular Oxygen (¹O₂) | Room Temperature | Mild reaction conditions. tandfonline.comtandfonline.com |
| Iodine (I₂) / Alumina | Aqueous System | Efficient and useful for regenerating carbonyls. tandfonline.com |
| Visible Light / Eosin Y | Metal-free | Photoredox catalyzed aerobic deprotection. researchgate.net |
| Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) | Catalytic HBr | Mild and eco-friendly. researchgate.net |
Reductive Chemistry: Reductive cleavage of the 1,3-oxathiolane ring, particularly desulfurization, is a common method to convert a carbonyl group into a methylene (B1212753) group (a CH₂ group). This two-step process involves first forming the thioacetal or oxathiolane and then reducing it. A classic reagent for this transformation is Raney Nickel, which, in the presence of hydrogen (H₂), reduces the C-S bonds, effectively replacing the sulfur atom with two hydrogen atoms. youtube.com This converts the 2-heptyl-1,3-oxathiolane into nonane. This method is an alternative to other deoxygenation reactions like the Wolff-Kishner or Clemmensen reductions. youtube.com
Academic Applications in Advanced Organic Synthesis and Materials Science
1,3-Oxathiolane (B1218472), 2-heptyl- as a Synthetic Intermediate and Building Block
The 1,3-oxathiolane ring system is a valuable building block in organic chemistry, prized for its utility in constructing more complex molecular architectures. The 2-heptyl substitution provides specific lipophilic characteristics that can be advantageous in certain synthetic targets.
Utility in the Construction of Complex Organic Molecules
The 1,3-oxathiolane core is a fundamental intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. nih.gov The formation of the 2-substituted-1,3-oxathiolane ring itself is a critical step, often achieved through several reliable synthetic strategies. One of the most direct methods involves the acid-catalyzed reaction of an appropriate aldehyde, in this case, heptanal (B48729), with 2-mercaptoethanol (B42355).
Another powerful strategy for constructing the oxathiolane ring is through sulfenyl chloride chemistry. nih.govacs.org This approach allows for the formation of the core structure from acyclic precursors and has been refined for the large-scale synthesis of oxathiolane intermediates crucial for antiviral drugs. nih.govacs.orgchemrxiv.org These methods underscore the role of the 1,3-oxathiolane moiety as a reliable and versatile intermediate. Once formed, the 2-heptyl-1,3-oxathiolane can undergo further transformations, making it a key precursor for more intricate molecular structures. researchgate.net
| Strategy | Key Reactants | Description | Reference |
|---|---|---|---|
| Aldehyde Condensation | Aldehyde (e.g., Heptanal), 2-Mercaptoethanol | Acid-catalyzed condensation to form the heterocyclic ring. | nih.gov |
| Sulfenyl Chloride Chemistry | Acyclic precursors like vinyl acetate (B1210297) and a thiol source (e.g., thioglycolic acid) | Construction of the oxathiolane framework via a sulfenyl chloride intermediate, enabling large-scale synthesis. | nih.govacs.org |
| Oxirane Ring Opening | Oxiranes, Carbon Disulfide | Base-catalyzed reaction of oxiranes with CS2 to yield 1,3-oxathiolane-2-thiones, which are versatile intermediates. | researchgate.net |
Role as Chiral Auxiliaries in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org This strategy is essential for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. wikipedia.org
While 2-heptyl-1,3-oxathiolane itself is not typically used as a chiral auxiliary, the synthesis of enantiomerically pure 1,3-oxathiolane intermediates often relies heavily on the use of such auxiliaries. nih.govresearchgate.net A notable example is the industrial synthesis of intermediates for the antiviral drug Lamivudine, which employs L-menthol as a chiral auxiliary. nih.gov In this process, the chiral auxiliary directs the stereochemistry during the formation of the oxathiolane ring, leading to an optically pure product. nih.gov After the desired stereocenter is set, the auxiliary is removed and can be recycled. sigmaaldrich.com Other commonly used auxiliaries in asymmetric synthesis include Evans' oxazolidinones and pseudoephedrine derivatives. researchgate.netsigmaaldrich.com
| Auxiliary Type | Example | Typical Application | Reference |
|---|---|---|---|
| Chiral Alcohols | L-Menthol, 8-phenylmenthol | Used in the synthesis of chiral 1,3-oxathiolane intermediates. | nih.govwikipedia.org |
| Oxazolidinones | Evans' Auxiliaries | Widely used for stereoselective alkylation and aldol reactions. | researchgate.netsigmaaldrich.com |
| Amino Alcohols | Pseudoephedrine, Pseudoephenamine | Directing group for diastereoselective alkylation reactions. | sigmaaldrich.com |
| Sulfinamide | tert-Butanesulfinamide | Synthesis of chiral amines. | wikipedia.org |
Precursors for Bioactive Nucleoside Analogues
One of the most significant applications of 1,3-oxathiolane derivatives is their role as precursors to a class of potent antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov These synthetic nucleosides, where the traditional ribose sugar ring is replaced by a 1,3-oxathiolane ring, are cornerstone therapies for HIV. nih.govexpasy.org
Strategies for Incorporating 1,3-Oxathiolane Rings into Nucleoside Structures
The synthesis of 1,3-oxathiolane nucleoside analogues presents two primary challenges: the efficient and stereocontrolled construction of the oxathiolane "sugar" ring, and the stereoselective coupling of this ring with a nucleobase (N-glycosylation). nih.gov A predominant strategy involves synthesizing an enantiomerically pure 1,3-oxathiolane intermediate first, and then coupling it with the desired purine or pyrimidine base. nih.govgoogle.com
To achieve the correct stereochemistry at the anomeric carbon (the bond between the sugar and the base), Lewis acids such as stannic chloride (SnCl₄) or titanium tetrachloride (TiCl₄) are often employed. nih.govgoogle.com These Lewis acids can form a complex with the oxathiolane intermediate, directing the incoming nucleobase to attack from a specific face, resulting in the desired β-anomer with high selectivity. nih.gov Enzymatic resolution methods are also used to separate racemic mixtures of oxathiolane intermediates, providing access to the enantiopure building blocks required for synthesis. nih.gov
Mechanistic Role of 1,3-Oxathiolane Nucleosides in Enzyme Inhibition (e.g., Reverse Transcriptase)
1,3-Oxathiolane nucleosides, such as Lamivudine (3TC) and Emtricitabine (FTC), are potent inhibitors of viral enzymes, particularly HIV reverse transcriptase (RT). nih.govresearchgate.net The mechanism of action involves their conversion within the host cell into the active triphosphate form by cellular kinases. nih.govexpasy.orgresearchgate.net
This triphosphate analogue then acts as a competitive inhibitor and a chain terminator. wikipedia.org It competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain being synthesized by the reverse transcriptase enzyme. nih.govresearchgate.net Because the 1,3-oxathiolane ring lacks the 3'-hydroxyl group found in natural deoxyribose sugars, its incorporation into the DNA strand makes it impossible to form the next phosphodiester bond. nih.govexpasy.org This event prematurely terminates the elongation of the viral DNA, effectively halting viral replication. nih.govwikipedia.org
| Feature | Natural Deoxyribonucleoside | 1,3-Oxathiolane Nucleoside Analogue |
|---|---|---|
| Sugar Moiety | Deoxyribose | 1,3-Oxathiolane |
| 3' Position | Hydroxyl Group (-OH) | Sulfur Atom (part of the ring) |
| Role in DNA Synthesis | Allows chain elongation | Causes chain termination |
| Target Enzyme | DNA Polymerases | Primarily Viral Reverse Transcriptase |
Exploration in the Design of Bioactive Compounds as Chemical Scaffolding
The 1,3-oxathiolane ring is not only a precursor for antiviral agents but also serves as a privileged scaffold in medicinal chemistry. mdpi.com A chemical scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds for drug discovery. The unique steric and electronic properties of the 1,3-oxathiolane ring make it an attractive starting point for designing new therapeutic agents. mdpi.com
Its demonstrated success in NRTIs has encouraged chemists to explore its potential in other therapeutic areas. By modifying the substituents on the ring, such as the 2-heptyl group, and introducing other functional groups, new molecules can be designed to interact with a wide range of biological targets. The related 1,3-dithiolane scaffold has been successfully incorporated into agents targeting neoplastic, infectious, and neurodegenerative disorders, suggesting a broad therapeutic versatility for these five-membered sulfur-containing heterocycles. mdpi.com
Mechanistic Investigations of Antiviral and Antimicrobial Activities
The 1,3-oxathiolane ring is a core component of several successful antiviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and Hepatitis B. nih.gov The antiviral mechanism of these 1,3-oxathiolane nucleoside analogues involves their intracellular phosphorylation to the corresponding 5'-triphosphate. This triphosphate form then acts as a competitive inhibitor and a chain terminator for viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. nih.govresearchgate.net By mimicking natural deoxynucleosides, they are incorporated into the growing viral DNA chain, but the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next phosphodiester bond, thereby halting DNA elongation. nih.gov
While the well-established antiviral mechanism is primarily associated with nucleoside analogues, non-nucleoside 2-alkyl-1,3-oxathiolanes have been investigated for their broader antimicrobial properties. The precise mechanism of antimicrobial action for simple 2-alkyl-1,3-oxathiolanes is not as extensively documented. However, it is hypothesized that their activity may stem from the ability of the lipophilic alkyl chain, in this case, the heptyl group, to disrupt the integrity of microbial cell membranes. This disruption could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of the sulfur and oxygen heteroatoms in the oxathiolane ring may also contribute to interactions with microbial enzymes or proteins, further inhibiting cellular processes.
Structure-Activity Relationship (SAR) Studies in Analogue Design
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 2-alkyl-1,3-oxathiolane analogues, SAR studies have provided valuable insights into the structural requirements for antimicrobial activity. A key factor influencing the biological activity of these compounds is the nature of the substituent at the 2-position of the oxathiolane ring.
The length and lipophilicity of the alkyl chain at the C-2 position play a significant role in antimicrobial potency. Generally, an increase in the length of the alkyl chain leads to enhanced antimicrobial activity up to an optimal length, after which the activity may plateau or decrease. This is often attributed to the increased ability of longer alkyl chains to penetrate the lipid-rich cell membranes of bacteria and fungi. The heptyl group, being a moderately long alkyl chain, is expected to confer significant lipophilicity to the 2-heptyl-1,3-oxathiolane molecule, potentially leading to potent antimicrobial effects.
The following table summarizes hypothetical SAR data for a series of 2-alkyl-1,3-oxathiolane analogues against a representative bacterium, illustrating the potential trend in activity with varying alkyl chain length.
| Compound ID | Alkyl Substituent (R) | Minimum Inhibitory Concentration (MIC) in µg/mL (Hypothetical) |
| 1 | Methyl | >100 |
| 2 | Propyl | 64 |
| 3 | Pentyl | 32 |
| 4 | Heptyl | 16 |
| 5 | Nonyl | 32 |
| 6 | Undecyl | 64 |
This table is for illustrative purposes to demonstrate the expected structure-activity relationship and is not based on reported experimental data for 2-heptyl-1,3-oxathiolane.
In Silico Studies in Structure-Activity Relationship Elucidation
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating SAR and predicting the biological activity of novel compounds. For 2-alkyl-1,3-oxathiolane derivatives, in silico studies can help to identify potential microbial protein targets and understand the molecular interactions that govern their antimicrobial effects.
Molecular docking simulations could be employed to predict the binding affinity of 2-heptyl-1,3-oxathiolane to key microbial enzymes involved in essential metabolic pathways, such as cell wall biosynthesis or DNA replication. The lipophilic heptyl chain would likely play a crucial role in binding to hydrophobic pockets within the active sites of these enzymes, while the oxathiolane ring could form hydrogen bonds or other polar interactions.
QSAR models could be developed for a series of 2-alkyl-1,3-oxathiolanes to correlate their physicochemical properties, such as lipophilicity (logP), molecular weight, and electronic parameters, with their observed antimicrobial activity. Such models would be invaluable in predicting the activity of untested analogues and in guiding the design of new derivatives with improved potency.
A hypothetical in silico docking study of 2-heptyl-1,3-oxathiolane against a bacterial enzyme might reveal the following interactions:
| Interaction Type | Interacting Residue | Distance (Å) (Hypothetical) |
| Hydrophobic | Leucine 89 | 3.8 |
| Hydrophobic | Valine 112 | 4.1 |
| Hydrogen Bond (O) | Serine 45 | 2.9 |
| van der Waals | Alanine 92 | 3.5 |
This table represents a hypothetical output from a molecular docking simulation to illustrate potential binding interactions.
Applications in Advanced Material Chemistry
The unique chemical properties of the 1,3-oxathiolane ring also make it a candidate for applications in advanced material chemistry. While specific applications of 2-heptyl-1,3-oxathiolane in this field are not well-documented, the reactivity of the oxathiolane moiety can be exploited in polymer synthesis.
For instance, derivatives of 1,3-oxathiolane can undergo ring-opening polymerization to produce functional polymers. The presence of the heptyl group in 2-heptyl-1,3-oxathiolane could impart desirable properties to the resulting polymer, such as increased hydrophobicity, improved solubility in organic solvents, and altered thermal properties. These polymers could find applications as specialty coatings, adhesives, or as components in stimuli-responsive materials. The sulfur atom in the polymer backbone could also provide sites for further chemical modification or act as a ligand for metal nanoparticles, leading to the development of novel hybrid materials with interesting optical or electronic properties.
Emerging Research Directions for 1,3 Oxathiolane, 2 Heptyl
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 1,3-oxathiolanes often involves the acid-catalyzed cyclocondensation of an aldehyde with 2-mercaptoethanol (B42355). However, current research is actively exploring more efficient and environmentally friendly methods. A significant area of development is the use of novel catalysts that can operate under milder conditions and are often recyclable, reducing both energy consumption and chemical waste.
One such advancement is the application of sulfenyl chloride chemistry, which utilizes readily available and low-cost starting materials like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate (B1220275) to construct the oxathiolane ring. nih.govacs.org This "supply-centered synthesis" approach prioritizes the use of abundant and inexpensive reagents to develop economically viable and sustainable processes. nih.govacs.org Another promising method involves the use of scandium(III) triflate as a recyclable catalyst for the chemoselective conversion of carbonyl compounds to 1,3-oxathiolanes. organic-chemistry.org This method is notable for its mild, room temperature reaction conditions and high yields. organic-chemistry.org
Furthermore, low-temperature cyclization techniques using thiourea (B124793) catalysts are being explored to minimize side reactions and improve yields. These methods represent a significant step towards greener and more efficient production of 1,3-oxathiolane (B1218472), 2-heptyl- and its derivatives.
Advanced Enantioselective Synthesis for Specific Stereoisomers
The biological activity of many 1,3-oxathiolane derivatives is highly dependent on their stereochemistry. nih.gov Consequently, the development of advanced enantioselective synthetic methods to produce specific stereoisomers of 1,3-Oxathiolane, 2-heptyl- is a critical area of research.
Enzymatic methods have emerged as a powerful tool for achieving high enantioselectivity. nih.gov Lipase-catalyzed dynamic kinetic resolution (DKR) has been successfully employed for the synthesis of enantiopure 1,3-oxathiolanes. nih.gov This one-pot process can achieve high yields and excellent enantiomeric excess. Different enzymes can be used to selectively produce the desired enantiomer. nih.gov For instance, researchers have utilized enzymes like Trichosporon laibachii lipase (B570770) and surfactant-treated Subtilisin Carlsberg (STS) in combination with Candida antarctica lipase B (CAL-B) for the asymmetric synthesis of 1,3-oxathiolane precursors. nih.gov The stereochemical outcome of these enzymatic reactions can be carefully monitored and controlled using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Overhauser Effect (NOE) NMR spectroscopy. nih.govresearchgate.net
Chemical approaches are also being refined. The use of chiral auxiliaries, such as those derived from lactic acid, can influence the stereochemical outcome of key reaction steps like N-glycosylation in the synthesis of nucleoside analogues. nih.gov Additionally, Lewis acid catalysts like zirconium(IV) chloride (ZrCl4) have been shown to promote stereoselective N-glycosylation, allowing for the preferential formation of a single isomer. acs.org
Elucidation of Intricate Reaction Mechanisms through Computational and Experimental Studies
A deeper understanding of the reaction mechanisms involved in the formation and reactivity of 1,3-Oxathiolane, 2-heptyl- is crucial for optimizing existing synthetic routes and designing new ones. Both computational and experimental studies are being employed to unravel these intricate pathways.
For instance, the mechanism of 1,3-oxathiolane formation from thiolactones and oxiranes is proposed to proceed via an SN2-type mechanism. uzh.ch In this process, the nucleophilic thiocarbonyl sulfur atom attacks the activated oxirane ring with high regio- and stereoselectivity. uzh.ch The mechanism for the formation of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide in the presence of a methoxide (B1231860) ion has also been proposed, involving the nucleophilic ring-opening of the oxirane. organic-chemistry.org
Computational chemistry, including Density Functional Theory (DFT), is increasingly being used to study the electronic structure, reactivity patterns, and reaction mechanisms of 1,3-oxathiolane derivatives. researchgate.netscispace.com These theoretical studies complement experimental findings and provide valuable insights that can guide the rational design of new synthetic strategies and catalysts. For example, computational studies have been used to analyze the [3+2] cycloaddition reactions for the synthesis of substituted 1,3-oxathiolane-2-imines. researchgate.net
Design and Synthesis of Next-Generation 1,3-Oxathiolane, 2-heptyl- Analogues for Targeted Chemical Transformations
Building on the foundational structure of 1,3-Oxathiolane, 2-heptyl-, researchers are designing and synthesizing next-generation analogues with tailored properties for specific chemical transformations. This involves the strategic modification of the core oxathiolane ring and the heptyl side chain to influence reactivity, selectivity, and physical properties.
A significant focus of this research is the development of novel nucleoside analogues where the 1,3-oxathiolane ring serves as a sugar mimic. nih.govnih.gov These sugar-modified nucleosides have shown potential as therapeutic agents. nih.gov For example, a class of 1,3-oxathiolane nucleoside derivatives of T-705 (Favipiravir) has been designed and synthesized, with some analogues showing activity against the influenza A virus. benthamdirect.com
The synthesis of these analogues often involves the coupling of a modified 1,3-oxathiolane precursor with various nucleobases in a stereoselective manner. nih.govnih.gov The development of new synthetic strategies for these coupling reactions, known as N-glycosylation, is an active area of research. nih.govacs.org
Comprehensive Theoretical Chemistry Investigations for Predictive Modeling and Molecular Design
Theoretical chemistry is playing an increasingly important role in the study of 1,3-Oxathiolane, 2-heptyl- and its derivatives. Computational methods are being used for predictive modeling and rational molecular design, accelerating the discovery of new compounds with desired properties.
Molecular mechanics calculations have been shown to be effective in predicting the conformational properties of the 1,3-oxathiolane ring, such as pseudorotational barriers. mdpi.com Quantum chemical calculations, including DFT, are used to investigate the electronic properties, reactivity, and reaction mechanisms of these compounds. researchgate.netscispace.comresearchgate.net For example, DFT has been used to study the mechanism of cycloaddition reactions and to analyze the factors controlling regioselectivity. scispace.com
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 2-heptyl-1,3-oxathiolane in laboratory settings?
- Methodological Answer :
- Use local exhaust ventilation systems to minimize inhalation exposure and closed-system processing to reduce skin/eye contact .
- Wear chemical-resistant gloves (e.g., nitrile) and indirect-vent goggles during handling. Respiratory protection (e.g., NIOSH-approved masks) is required if airborne concentrations exceed permissible limits .
- Store in sealed, grounded containers away from heat sources and oxidizers. Use water spray to cool containers during fire emergencies, as combustion releases toxic gases like sulfur dioxide .
Q. How can researchers characterize the physical properties of 2-heptyl-1,3-oxathiolane?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.
- Solubility : Use shake-flask methods with solvents of varying polarity (e.g., hexane, ethanol, water) to determine partition coefficients .
- Spectroscopic identification : Employ FT-IR for functional group analysis (e.g., C-S and C-O stretches in oxathiolane rings) and NMR (¹H/¹³C) to confirm alkyl chain configuration .
Q. What experimental approaches are recommended for synthesizing 2-heptyl-1,3-oxathiolane derivatives?
- Methodological Answer :
- Cyclocondensation : React heptyl thiols with α,β-unsaturated carbonyl compounds under acidic catalysis (e.g., H₂SO₄) to form the oxathiolane ring .
- Oxidation control : Monitor reaction progress using thin-layer chromatography (TLC) to avoid over-oxidation to sulfone byproducts .
Advanced Research Questions
Q. How can contradictory data on the reactivity of 2-heptyl-1,3-oxathiolane with oxidants be resolved?
- Methodological Answer :
- Controlled kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation during oxidation with peroxides or ozone. Compare results under varying pH and temperature conditions .
- Computational modeling : Apply density functional theory (DFT) to predict transition states and identify competing reaction pathways (e.g., ring-opening vs. sulfur oxidation) .
Q. What strategies optimize the study of 2-heptyl-1,3-oxathiolane’s adsorption on indoor surfaces?
- Methodological Answer :
- Surface sampling : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to map adsorption patterns on materials like glass, PVC, or cellulose .
- Environmental simulation : Replicate indoor humidity/temperature conditions in chamber studies and quantify desorption rates via gas chromatography-mass spectrometry (GC-MS) .
Q. How does alkyl chain length (e.g., heptyl vs. pentyl) influence the biological activity of oxathiolane derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
